molecular formula C20H25N3O2 B5489174 N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide

N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B5489174
M. Wt: 339.4 g/mol
InChI Key: IMWFVMUKBPRTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as UMB 425, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems in the brain. This compound has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the dopamine and serotonin systems, N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 has also been shown to modulate the activity of GABA receptors and to inhibit the activity of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 for lab experiments is its high potency and selectivity, which allows for precise control over its effects. However, one limitation of this compound is its relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for research on N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425. One area of interest is its potential as a treatment for neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, researchers may explore its potential as a modulator of the immune system, as well as its potential as a tool for studying the dopamine and serotonin systems in the brain. Overall, N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 is a promising compound that has the potential to make significant contributions to the field of pharmacology and neuroscience.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 involves several steps, including the reaction of 3,5-dimethylphenylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with piperazine-1-carboxylic acid to form N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in various fields. One area of particular interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-11-16(2)13-17(12-15)21-20(24)23-9-7-22(8-10-23)18-5-4-6-19(14-18)25-3/h4-6,11-14H,7-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWFVMUKBPRTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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